

Shermilamine B: A Comprehensive Spectroscopic and Methodological Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data and analytical methodologies for the marine-derived pyridoacridine alkaloid, **Shermilamine B**. The information presented is intended to serve as a comprehensive resource for researchers in natural product chemistry, marine biology, and drug discovery.

Core Spectroscopic Data

The structural elucidation of **Shermilamine B** has been accomplished through a combination of mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. The following tables summarize the key quantitative data obtained from these analyses.

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HRESIMS) has been utilized to determine the molecular formula of **Shermilamine B**.



Parameter	Value	Reference
Molecular Formula	C21H18N4O2S	[1]
[M+H]+ (calculated)	m/z 391.1223	[1]
[M+H]+ (observed)	m/z 391.1209	[1]
[M-H] ⁻ (calculated)	m/z 389.1078	[1]
[M-H] ⁻ (observed)	m/z 389.1074	[1]

¹H NMR Spectroscopic Data

The 1 H NMR spectrum of **Shermilamine B** has been recorded in both deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).[1]

Position	δ in CDCl₃ (ppm, mult., J in Hz)	δ in DMSO-d₅ (ppm, mult., J in Hz)
2	8.55 (d, 5.1)	8.68 (d, 5.1)
3	7.50 (d, 5.1)	7.64 (d, 5.1)
4	8.02 (d, 8.2)	8.03 (d, 8.2)
5	7.11 (m)	7.18 (t, 7.5)
6	7.46 (overlapped)	7.50 (t, 7.5)
7	7.45 (overlapped)	7.65 (d, 8.2)
11	3.55 (s)	3.63 (s)
14	3.33 (overlapped)	3.35 (t, 7.0)
15	3.14 (br t)	3.16 (t, 7.0)
18	1.92 (s)	1.93 (s)

¹³C NMR Spectroscopic Data



The ¹³C NMR spectral data for **Shermilamine B** is crucial for its complete structural assignment. The following data has been reported for this compound.

Position	δ (ppm)
1	146.1
2	149.3
3	119.5
3a	134.2
4	129.8
5	115.7
6	125.4
7	120.9
7a	146.8
7b	123.1
9	181.2
10a	128.4
11	47.9
11a	139.1
12a	119.9
12b	148.2
14	38.1
15	45.3
17	169.8
18	23.0



Experimental Protocols

The isolation and characterization of **Shermilamine B** involve a series of chromatographic and spectroscopic techniques. The general workflow is outlined below.

Isolation and Purification

- Extraction: The marine ascidian, Cystodytes dellechiajei, is collected and extracted with a suitable organic solvent, typically methanol or a mixture of methanol and dichloromethane.[1]
- Solvent Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on their polarity. A common sequence involves partitioning between nhexane, ethyl acetate, and water.
- Chromatography: The resulting fractions are further purified using a combination of chromatographic techniques, including:
 - Silica Gel Column Chromatography: Used for initial separation based on polarity.[1]
 - Reverse-Phase Solid-Phase Extraction (RP-SPE): For further purification of fractions.[1]
 - High-Performance Liquid Chromatography (HPLC): The final purification step to obtain the pure compound, often using a C18 column with a gradient elution system (e.g., water/acetonitrile or water/methanol with a modifier like formic acid or trifluoroacetic acid).

Spectroscopic Analysis

- Mass Spectrometry:
 - Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is typically used.[1]
 - Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) and infused into the mass spectrometer.
 - Data Acquisition: Mass spectra are acquired in both positive and negative ion modes to determine the accurate mass of the molecular ions ([M+H]⁺ and [M-H]⁻).



- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - Instrumentation: NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400
 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
 - o Sample Preparation: A few milligrams of the pure compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₀) in a 5 mm NMR tube.
 - 1D NMR: ¹H and ¹³C NMR spectra are acquired to determine the proton and carbon environments in the molecule.
 - 2D NMR: A suite of 2D NMR experiments, including COSY (Correlated Spectroscopy),
 HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are performed to establish the connectivity between protons and carbons, and thus elucidate the complete chemical structure.

Visualizations

The following diagrams illustrate the general workflow for the discovery and characterization of marine natural products like **Shermilamine B**.



Sample Collection & Preparation Marine Organism Collection (e.g., Cystodytes dellechiajei) **Solvent Extraction** Isolation & Purification Solvent Partitioning Column Chromatography (Silica Gel) **HPLC** Purification Structure Elucidation 1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC) Mass Spectrometry (HRESIMS) **Structure Determination**

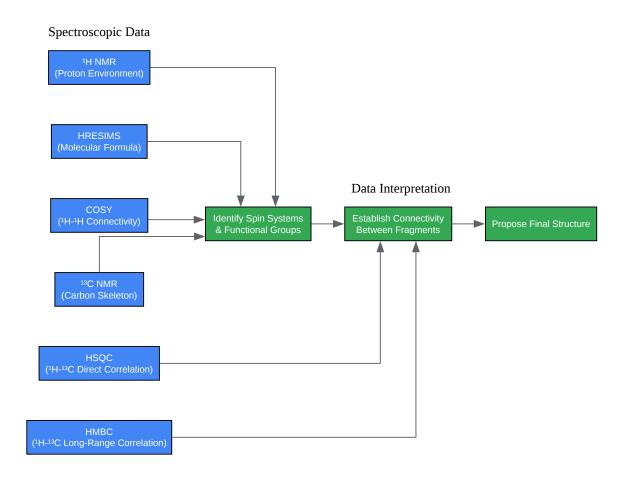
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Biological Evaluation

Bioactivity Screening

Figure 1. Experimental workflow for the isolation and characterization of **Shermilamine B**.





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Figure 2. Logical relationship in NMR-based structure elucidation.

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References

- 1. mdpi.com [mdpi.com]
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